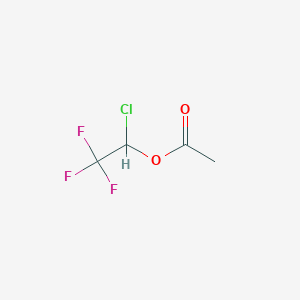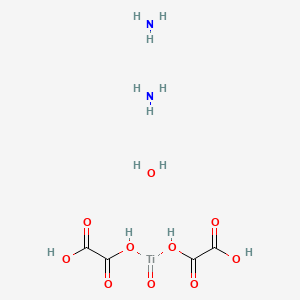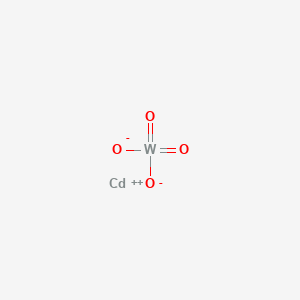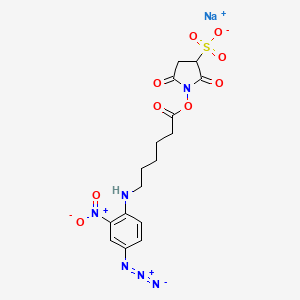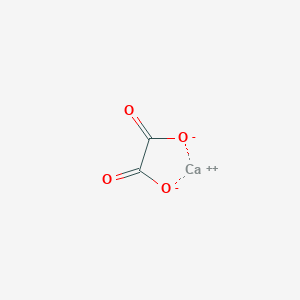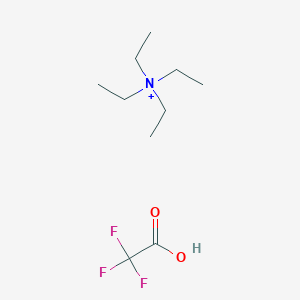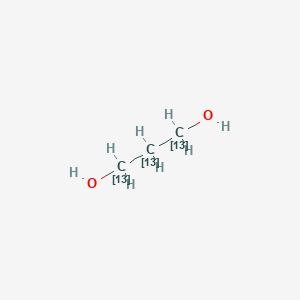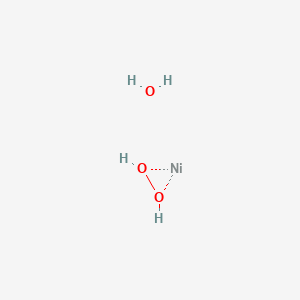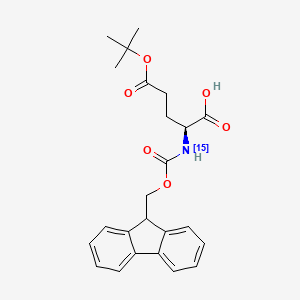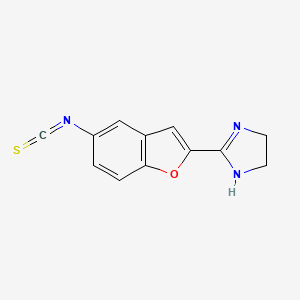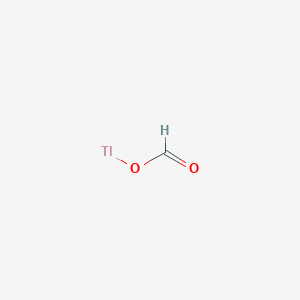
Thalliumformiat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalliumformiat, also known as thallium(I) formate, is a chemical compound with the formula HCO2Tl. It is a salt of formic acid and thallium, and it appears as a white crystalline solid. This compound is known for its high toxicity and has been used in various industrial and scientific applications .
Vorbereitungsmethoden
Thalliumformiat can be synthesized through several methods. One common synthetic route involves the reaction of thallium(I) hydroxide with formic acid:
TlOH+HCOOH→HCO2Tl+H2O
In industrial settings, this compound is often produced by reacting thallium(I) carbonate with formic acid under controlled conditions. The reaction is typically carried out at room temperature to ensure high yield and purity .
Analyse Chemischer Reaktionen
Thalliumformiat undergoes various chemical reactions, including:
Oxidation: Thallium(I) can be oxidized to thallium(III) in the presence of strong oxidizing agents.
Reduction: Thallium(III) can be reduced back to thallium(I) using reducing agents such as sulfur dioxide.
Substitution: this compound can participate in substitution reactions where the formate ion is replaced by other anions.
Common reagents used in these reactions include nitric acid, sulfur dioxide, and halogens. Major products formed from these reactions include thallium(III) oxide and thallium halides .
Wissenschaftliche Forschungsanwendungen
Thalliumformiat has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cyclization reactions.
Biology: this compound is used as a probe to emulate the biological functions of alkali earth metal ions.
Medicine: Thallium compounds, including this compound, are used in cardiovascular imaging to detect heart diseases and in cancer detection.
Industry: This compound is used in the production of low-melting special glasses and high-temperature superconductor materials
Wirkmechanismus
Thalliumformiat exerts its effects primarily through its interaction with biological systems. Thallium ions can replace potassium ions in various physiological processes, disrupting cellular functions. This includes interference with DNA synthesis, induction of chromosomal abnormalities, and disruption of cell mitosis. Thallium ions also stabilize ribosomes and affect muscle contraction .
Vergleich Mit ähnlichen Verbindungen
Thalliumformiat can be compared with other thallium compounds such as thallium(I) chloride (TlCl) and thallium(I) sulfate (Tl2SO4). While all these compounds share the toxic properties of thallium, this compound is unique in its specific applications as a catalyst and in medical imaging. Thallium(I) chloride and thallium(I) sulfate are more commonly used in chemical synthesis and as analytical reagents .
Conclusion
This compound is a versatile compound with significant applications in various fields, from chemistry and biology to medicine and industry. Despite its toxicity, its unique properties make it valuable for scientific research and industrial processes.
Eigenschaften
Molekularformel |
CHO2Tl |
|---|---|
Molekulargewicht |
249.40 g/mol |
IUPAC-Name |
formyloxythallium |
InChI |
InChI=1S/CH2O2.Tl/c2-1-3;/h1H,(H,2,3);/q;+1/p-1 |
InChI-Schlüssel |
UESISTHQAYQMRA-UHFFFAOYSA-M |
Kanonische SMILES |
C(=O)O[Tl] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S)-1-[Bis(tert-butyl)phosphino]-2-[(1S)-1-[bis(2-methylphenyl)phosphino]ethyl]ferrocene](/img/structure/B12061641.png)
![{[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid](/img/structure/B12061647.png)
